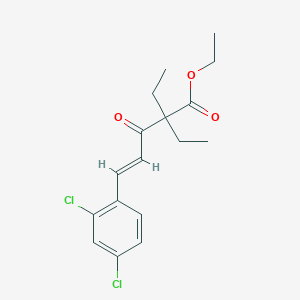![molecular formula C21H11F5N2O3 B4879806 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4879806.png)
4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide
描述
4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide, also known as PFB-MOZ, is a chemical compound that has been widely studied in scientific research. It is a fluorescent probe that can be used to detect protein-protein interactions and has been shown to have potential applications in drug discovery and development. In
作用机制
4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide works by binding to specific proteins and undergoing a conformational change that results in an increase in fluorescence intensity. The binding of 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide to its target protein can be detected using fluorescence spectroscopy, and the change in fluorescence intensity can be used to monitor the interaction between the two proteins. The exact mechanism of action of 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is still being studied, but it is believed to involve a combination of hydrophobic and electrostatic interactions between the probe and its target protein.
Biochemical and Physiological Effects:
4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been used in a variety of cell types and organisms, including bacteria, yeast, and mammalian cells, without any adverse effects.
实验室实验的优点和局限性
One of the main advantages of 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is its high sensitivity and selectivity for specific protein-protein interactions. It can be used to detect interactions in real-time and can be used to screen for potential drug candidates that can disrupt specific interactions. However, one of the limitations of 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide is its relatively high cost and the need for specialized equipment and expertise to use it effectively. Additionally, 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide may not be suitable for studying certain protein-protein interactions due to its size and binding properties.
未来方向
There are several future directions for research on 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide. One area of research is to optimize the synthesis method to improve yield and purity and to tailor the properties of the compound for specific applications. Another area of research is to study the mechanism of action of 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide in more detail to better understand how it binds to specific proteins. Additionally, 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide can be used to study the role of protein-protein interactions in disease, and future research can focus on using 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide to identify potential drug targets for various diseases. Overall, 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has great potential for scientific research and drug discovery and development, and further research in this area is warranted.
科学研究应用
4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been widely used as a fluorescent probe to study protein-protein interactions in vitro and in vivo. It has been shown to selectively bind to certain proteins and can be used to monitor their interactions in real-time. 4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide has been used to study a variety of protein-protein interactions, including those involved in signal transduction, protein degradation, and DNA repair. It has also been used to screen for potential drug candidates that can disrupt specific protein-protein interactions.
属性
IUPAC Name |
4-methoxy-N-[2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F5N2O3/c1-30-11-5-2-9(3-6-11)20(29)27-10-4-7-13-12(8-10)28-21(31-13)14-15(22)17(24)19(26)18(25)16(14)23/h2-8H,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOADGWKZQKZDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F5N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)thio]methyl}-4-(1-ethoxyethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4879725.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4879733.png)
![2-[(2-bromobenzoyl)amino]-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4879734.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4879749.png)
![2-[3-(1-allyl-1H-pyrazol-3-yl)phenyl]quinoxaline](/img/structure/B4879753.png)

![4-(2-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B4879763.png)
![ethyl 4-benzyl-1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-4-piperidinecarboxylate](/img/structure/B4879771.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4879778.png)
![10-[3-(4-methyl-1-piperazinyl)propanoyl]-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B4879803.png)
![3-(1-methyl-2-oxopropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4879812.png)
![2-chloro-4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenol](/img/structure/B4879818.png)
![1-(methylsulfonyl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4879821.png)
![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4879837.png)